molecular formula C10H20N4 B11736162 [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11736162
M. Wt: 196.29 g/mol
InChI Key: PPSNPPPTCNHOAY-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (CAS 1157110-30-9) is a chemical compound with the molecular formula C10H20N4 and a molecular weight of 196.29 g/mol . This amine-functionalized pyrazole derivative is of significant interest in medicinal chemistry and neuroscience research. Pyrazole-based compounds are recognized as privileged scaffolds in drug discovery due to their diverse biological profiles . This specific compound has been identified in scientific literature as part of a family of diphenylpyrazole scaffolds decorated with amino side chains, which are being investigated for their potential as disease-modifying treatments for Alzheimer's disease . Research indicates that related compounds in this class act as non-competitive β-secretase modulators, which can selectively reduce the production of amyloid-β (Aβ) peptides—a key pathological feature of Alzheimer's . These compounds have been shown in vivo to reduce amyloid deposition and neurofibrillary degeneration, while also restoring cognitive function and reducing neuroinflammation . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

N',N'-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C10H20N4/c1-13(2)8-4-6-11-9-10-5-7-12-14(10)3/h5,7,11H,4,6,8-9H2,1-3H3

InChI Key

PPSNPPPTCNHOAY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCCCN(C)C

Origin of Product

United States

Preparation Methods

Alkylation of 1-Methyl-1H-pyrazol-5-ylmethanol

The synthesis begins with the preparation of 1-methyl-1H-pyrazol-5-ylmethanol , which is subsequently converted to its corresponding chloride using thionyl chloride (SOCl₂). This intermediate reacts with 3-(dimethylamino)propylamine in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution.

Reaction Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Temperature: 60°C, reflux

  • Duration: 12–16 hours

  • Yield: 72–78%

Reductive Amination Approach

An alternative route involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with 3-(dimethylamino)propylamine under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent in methanol, achieving yields of 65–70%.

Key Parameters :

  • pH: Maintained at 6–7 using acetic acid

  • Reaction Time: 24 hours

  • Purification: Column chromatography (silica gel, ethyl acetate:hexane = 3:7)

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for the alkylation step, with the following optimized conditions:

ParameterValueImpact on Yield
CatalystTriethylamine (Et₃N)+15% efficiency
SolventTolueneReduces byproducts
Temperature80°CAccelerates kinetics
Pressure2 atmPrevents volatilization

This method achieves an 82% yield with a throughput of 12 kg/day in pilot-scale trials.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but increase side reactions. Comparative studies show toluene and THF balance reactivity and selectivity:

SolventYield (%)Purity (%)
Toluene8298
THF7897
DMF6890

Catalytic Systems

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial interactions in biphasic systems, boosting yields by 10–12%.

Analytical Characterization Techniques

Post-synthesis characterization ensures structural integrity and purity:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃): δ 2.21 (s, 6H, N(CH₃)₂), 2.45 (t, 2H, CH₂N), 3.55 (t, 2H, CH₂-pyrazole).

  • High-Performance Liquid Chromatography (HPLC) :

    • Retention Time: 8.2 min (C18 column, acetonitrile:H₂O = 70:30).

  • Mass Spectrometry (MS) :

    • m/z: 209.3 [M+H]⁺.

Comparative Analysis with Analogous Compounds

The methyl group at the pyrazole’s 1-position in [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine reduces steric hindrance compared to ethyl or propyl analogs, enabling faster reaction kinetics. For example, the ethyl-substituted variant requires 20% longer reaction times for comparable yields.

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .

Biology and Medicine

Its pyrazole ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the discovery of new therapeutic agents .

Industry

In the industrial sector, [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings .

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

The structural variations among pyrazole-based amines primarily involve:

  • Substituents on the pyrazole ring (e.g., methyl, phenyl, pyridinyl).
  • Amine chain length and branching (e.g., ethyl, propyl, cyclopropylmethyl).
  • Electronic effects (electron-donating vs. withdrawing groups).
Table 1: Structural and Molecular Data
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrazole Amine Chain
[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine C₁₀H₂₀N₄ 196.29 1-methyl 3-(dimethylamino)propyl
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₂H₁₅N₅ 245.29 1-methyl, 3-pyridinyl Ethyl
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.21 1-phenyl, 3-methyl -NH₂
Methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine C₇H₁₄N₃ 140.21 1-methyl (position 4) Methyl ethyl

Key Observations :

  • The target compound’s 3-(dimethylamino)propyl chain enhances solubility in polar solvents compared to simpler amines like 3-Methyl-1-phenyl-1H-pyrazol-5-amine, which lacks a tertiary amine group .
  • Positional isomerism (e.g., pyrazole-4-yl vs. 5-yl in ) affects electronic distribution and hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound improves water solubility relative to hydrophobic analogs like 3-Methyl-1-phenyl-1H-pyrazol-5-amine .
  • Stability : Tertiary amines (e.g., target compound) are less prone to oxidation than primary amines (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine).
  • Spectroscopy : ESIMS data (e.g., m/z 203 for N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) suggest distinct fragmentation patterns based on substituents .

Biological Activity

[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and other pharmacological effects.

  • Molecular Formula : C12H24N4
  • Molecular Weight : 224.34576 g/mol
  • CAS Number : 863548-52-1

Antibacterial Activity

Recent studies have explored the antibacterial properties of various pyrazole derivatives, including those similar to [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine. The compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Bacterial Strain
2,6-dipyrrolidino-1,4-dibromobenzene0.0039S. aureus
2,4,6-tripyrrolidinochlorobenzene0.025E. coli
[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amineTBDTBD

The Minimum Inhibitory Concentration (MIC) values for these compounds indicate significant antibacterial potential, suggesting that modifications to the pyrazole structure may enhance activity.

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity has been assessed. Similar pyrazole derivatives have shown effectiveness against fungal strains such as Candida albicans.

Table 2: Antifungal Activity of Related Compounds

Compound NameMIC (mg/mL)Fungal Strain
Compound A0.0048C. albicans
Compound B0.039Fusarium oxysporum

These findings suggest that the structural characteristics of pyrazole derivatives play a crucial role in their antifungal efficacy.

Case Studies

Several case studies have focused on the pharmacological applications of pyrazole derivatives:

  • Case Study on Antimicrobial Resistance :
    A study evaluated the effectiveness of various pyrazole derivatives in overcoming antibiotic resistance in E. coli. The results indicated that certain modifications to the pyrazole ring enhanced the antibacterial activity against resistant strains.
  • Case Study on Synergistic Effects :
    Research demonstrated that combining [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine with traditional antibiotics resulted in synergistic effects, significantly reducing MIC values.

The biological activity of [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can be attributed to its ability to interfere with microbial cell wall synthesis and disrupt metabolic pathways essential for microbial survival.

Q & A

Q. Table 1. Comparative Synthesis Conditions for Pyrazole-Amines

PrecursorSolventBase/CatalystYield (%)Reference
1-Methyl-1H-pyrazol-5-amineDMFN,N-Diisopropylethylamine85
3-Bromophenyl derivativeTHFNaI72
Fluorinated pyrazoleDCMTriethylamine90

Q. Table 2. Key Spectral Data for Validation

TechniqueKey Peaks/SignalsReference
1H^1H-NMRδ 2.2–2.8 (dimethylamino), δ 7.1 (pyrazole)
ESI-MS[M+H]+^+ = 236.2
IR3250 cm1^{-1} (N-H stretch)

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